3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a chemical compound with a complex structure that includes a benzothiazole ring, an ethoxy group, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with 3-methylphenylpyrrolidine-2,5-dione under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical tools.
Medicine: Research has explored its potential as a therapeutic agent, particularly for its anti-inflammatory and analgesic properties.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to inflammation, pain, and cellular signaling. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)prop-2-en-1-one
- 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
Uniqueness
Compared to similar compounds, 3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-3-25-14-7-8-15-16(10-14)26-20(21-15)27-17-11-18(23)22(19(17)24)13-6-4-5-12(2)9-13/h4-10,17H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAKREDMRZKXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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